molecular formula C10H13N3OS B15234007 5-(Cyclohexylamino)-3-oxo-isothiazole-4-carbonitrile

5-(Cyclohexylamino)-3-oxo-isothiazole-4-carbonitrile

Cat. No.: B15234007
M. Wt: 223.30 g/mol
InChI Key: SSRGOQVGNMJHDH-UHFFFAOYSA-N
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Description

5-(Cyclohexylamino)-3-oxo-2,3-dihydroisothiazole-4-carbonitrile is a chemical compound that belongs to the class of isothiazoles. Isothiazoles are heterocyclic compounds containing a sulfur and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a cyclohexylamino group, a carbonitrile group, and a keto group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclohexylamino)-3-oxo-2,3-dihydroisothiazole-4-carbonitrile typically involves the reaction of cyclohexylamine with appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable thioamide with a nitrile group in the presence of a base. The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity by optimizing reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts and solvents are carefully chosen to enhance the efficiency of the reaction and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclohexylamino)-3-oxo-2,3-dihydroisothiazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted isothiazoles depending on the nucleophile used.

Scientific Research Applications

5-(Cyclohexylamino)-3-oxo-2,3-dihydroisothiazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Cyclohexylamino)-3-oxo-2,3-dihydroisothiazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to altered cellular functions. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler compound with similar amine functionality.

    Isothiazole derivatives: Compounds with variations in the substituents on the isothiazole ring.

Uniqueness

5-(Cyclohexylamino)-3-oxo-2,3-dihydroisothiazole-4-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse modifications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H13N3OS

Molecular Weight

223.30 g/mol

IUPAC Name

5-(cyclohexylamino)-3-oxo-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C10H13N3OS/c11-6-8-9(14)13-15-10(8)12-7-4-2-1-3-5-7/h7,12H,1-5H2,(H,13,14)

InChI Key

SSRGOQVGNMJHDH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=C(C(=O)NS2)C#N

Origin of Product

United States

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